molecular formula C10H18O3 B13795159 1-Butyl-4-methyl-2,6,7-trioxabicyclo(2.2.2)octane CAS No. 60028-22-0

1-Butyl-4-methyl-2,6,7-trioxabicyclo(2.2.2)octane

Cat. No.: B13795159
CAS No.: 60028-22-0
M. Wt: 186.25 g/mol
InChI Key: HYCWUPAZHJSYMZ-UHFFFAOYSA-N
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Description

1-Butyl-4-methyl-2,6,7-trioxabicyclo(222)octane is a chemical compound with the molecular formula C10H18O3 It is a member of the trioxabicyclo[222]octane family, characterized by a bicyclic structure containing three oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-4-methyl-2,6,7-trioxabicyclo(2.2.2)octane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with formaldehyde in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-4-methyl-2,6,7-trioxabicyclo(2.2.2)octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Butyl-4-methyl-2,6,7-trioxabicyclo(2.2.2)octane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Butyl-4-methyl-2,6,7-trioxabicyclo(2.2.2)octane exerts its effects involves interactions with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison: 1-Butyl-4-methyl-2,6,7-trioxabicyclo(2.2.2)octane is unique due to its butyl and methyl substituents, which can influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications where these properties are advantageous .

Properties

CAS No.

60028-22-0

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

1-butyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C10H18O3/c1-3-4-5-10-11-6-9(2,7-12-10)8-13-10/h3-8H2,1-2H3

InChI Key

HYCWUPAZHJSYMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC12OCC(CO1)(CO2)C

Origin of Product

United States

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